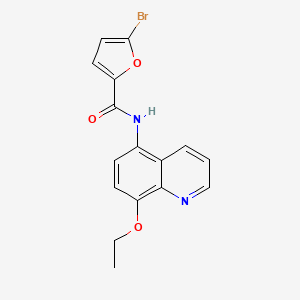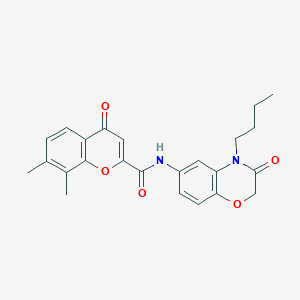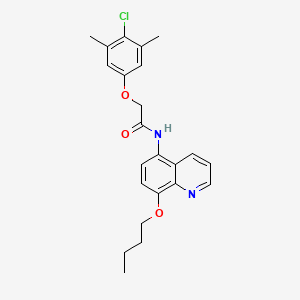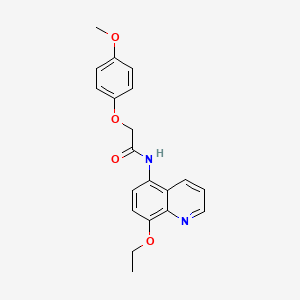
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a quinoline derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide typically involves the following steps:
Carboxamide Formation: The brominated furan is then reacted with 8-ethoxyquinoline-5-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors for bromination and automated systems for coupling reactions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of quinoline N-oxide .
Aplicaciones Científicas De Investigación
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the furan and quinoline moieties, which are known for their biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with potential biological activities.
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also feature a bromine atom and have been studied for their anticancer properties.
Uniqueness
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide is unique due to the combination of the furan and quinoline moieties, which may confer distinct biological activities and make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C16H13BrN2O3 |
|---|---|
Peso molecular |
361.19 g/mol |
Nombre IUPAC |
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13BrN2O3/c1-2-21-12-6-5-11(10-4-3-9-18-15(10)12)19-16(20)13-7-8-14(17)22-13/h3-9H,2H2,1H3,(H,19,20) |
Clave InChI |
MXATVKLZNNKWIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(O3)Br)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-N-[(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11317245.png)
![N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11317249.png)
![N-[4-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11317253.png)


![2-[1-(4-Methylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B11317280.png)
![2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11317287.png)
![N-(3,4-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317289.png)
![3-(4-fluorophenyl)-5-methyl-N-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11317293.png)

![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11317302.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11317310.png)
